1,4-Dichlorocyclohexane

Solid-State Chemistry Crystallography Low-Temperature Materials Characterization

Source trans-1,4-Dichlorocyclohexane (CAS 16890-91-8) for its documented role as a high-purity (≥99.0% GC) solvent in chemically foamed polysulfide aerospace sealants. Unlike liquid isomers, this achiral meso crystalline solid ensures precise weighing, long-term stability, and eliminates racemization concerns. Its unique solid-state phase transition at 260 K makes it an ideal reference standard for validating DFT calculations and solid-state NMR methodologies.

Molecular Formula C6H10Cl2
Molecular Weight 153.05 g/mol
CAS No. 16890-91-8
Cat. No. B093037
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dichlorocyclohexane
CAS16890-91-8
Molecular FormulaC6H10Cl2
Molecular Weight153.05 g/mol
Structural Identifiers
SMILESC1CC(CCC1Cl)Cl
InChIInChI=1S/C6H10Cl2/c7-5-1-2-6(8)4-3-5/h5-6H,1-4H2
InChIKeyWQTINZDWAXJLGH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





trans-1,4-Dichlorocyclohexane (CAS 16890-91-8): A Defined-Stereochemistry Halogenated Cycloalkane for Research and Industrial Procurement


trans-1,4-Dichlorocyclohexane (CAS 16890-91-8) is a disubstituted cyclohexane derivative with molecular formula C6H10Cl2 and molecular weight 153.05 g/mol, characterized by two chlorine atoms occupying the 1- and 4-positions in a trans configuration . This compound exists as a white to almost white crystalline solid at room temperature with a melting point of 102.0–104.0 °C and a boiling point of 60 °C at 3 mmHg, distinguishing it from other dichlorocyclohexane isomers that typically occur as liquids [1]. X-ray crystallographic analysis confirms that the molecules adopt an ee (equatorial-equatorial) chair conformation in the crystalline phase stable above 260 K, with a phase transition to an aa (axial-axial) conformation below 260 K as characterized by solid-state NMR spectroscopy [2].

Why Generic 'Dichlorocyclohexane' Procurement Risks Experimental Failure: The Critical Role of Isomeric Specificity in trans-1,4-Dichlorocyclohexane


Dichlorocyclohexane exists as three constitutional isomers (1,2-, 1,3-, and 1,4-) each with cis/trans stereoisomeric variants, yielding at least eight distinct stereoisomeric entities that differ profoundly in physical state, melting point, conformational behavior, and stereochemical properties [1]. The trans-1,4-isomer (CAS 16890-91-8) is a crystalline solid with an achiral meso configuration, whereas 1,2-dichlorocyclohexane (CAS 1121-21-7) is a chiral liquid at room temperature with a boiling point of 193–194 °C [2]. Substituting the trans isomer with the cis isomer (CAS 16749-11-4), which melts at 18 °C, would fundamentally alter solid-state handling and crystallization behavior [3]. The documented phase transition in trans-1,4-dichlorocyclohexane at 260 K—where the molecular conformation switches from ee to aa chair—is a structurally unique property not shared by other dichlorocyclohexane isomers and directly impacts low-temperature applications and analytical characterization [4].

Quantitative Differentiation Evidence: trans-1,4-Dichlorocyclohexane (CAS 16890-91-8) versus Constitutional and Stereochemical Comparators


Conformational Identity and Phase Behavior: The ee-to-aa Phase Transition at 260 K as a Unique Solid-State Fingerprint of trans-1,4-Dichlorocyclohexane

trans-1,4-Dichlorocyclohexane exhibits a discrete solid-state phase transition at 260 K (−13 °C), as detected by differential scanning calorimetry (DSC) and confirmed by 13C CPMAS solid-state NMR spectroscopy, which reveals a conformational change from an ee (equatorial-equatorial) chair conformation in the room-temperature phase to an aa (axial-axial) chair conformation in the low-temperature phase [1]. This phase transition is unique to the trans-1,4-isomer; no comparable phase transition has been reported for cis-1,4-dichlorocyclohexane or the 1,2- and 1,3-constitutional isomers under equivalent thermal conditions, establishing a distinctive solid-state behavioral fingerprint that enables unambiguous identification and quality verification [2].

Solid-State Chemistry Crystallography Low-Temperature Materials Characterization Conformational Analysis

Physical State Differentiation at Ambient Temperature: Crystalline Solid trans-1,4-Dichlorocyclohexane versus Liquid 1,2-Dichlorocyclohexane

At 20 °C, trans-1,4-dichlorocyclohexane (CAS 16890-91-8) exists as a white to almost white crystalline solid with a melting point of 102.0–104.0 °C, whereas 1,2-dichlorocyclohexane (CAS 1121-21-7) is a colorless liquid at room temperature with a boiling point of 193–194 °C [1]. The cis-1,4-isomer (CAS 16749-11-4) melts at 18 °C and remains liquid under typical laboratory conditions [2]. This fundamental physical state divergence stems from the symmetric trans-1,4-substitution pattern that enables efficient crystal packing in the ee chair conformation, as confirmed by X-ray crystallographic analysis [3].

Physical Property Profiling Material Handling Formulation Development Analytical Reference Standards

Stereochemical Identity: Achiral meso-Configuration of trans-1,4-Dichlorocyclohexane Eliminates Enantiomeric Complexity Present in 1,2- and 1,3-Isomers

trans-1,4-Dichlorocyclohexane possesses a plane of symmetry and is an achiral meso compound, containing no chiral centers despite having two stereogenic carbons [1]. In contrast, trans-1,2-dichlorocyclohexane exists as a pair of enantiomers that are conformationally non-interconvertible at room temperature, and cis-1,2-dichlorocyclohexane is also chiral [2]. The 1,3-dichlorocyclohexane isomers similarly exhibit chirality depending on their cis/trans configuration. This stereochemical distinction means that trans-1,4-dichlorocyclohexane does not require chiral chromatographic separation, does not undergo racemization, and produces no optical rotation (specific rotation = 0°), whereas chiral dichlorocyclohexane isomers exhibit measurable optical activity [3].

Stereochemistry Chiral Chromatography Asymmetric Synthesis Analytical Method Development

Industrial Application Specificity: trans-1,4-Dichlorocyclohexane as a Patent-Documented Solvent for Aerospace-Grade Foamed Polysulfide Sealants

U.S. patent literature explicitly identifies 1,4-dichlorocyclohexane as a solvent employed in the synthesis of chemically foamed polysulfide sealants specifically engineered for aerospace fuel tank applications . This represents a specialized industrial application domain that is not documented for 1,2-dichlorocyclohexane or 1,1-dichlorocyclohexane. While 1,3-dichlorocyclohexane is noted as a solvent for polysulfide sealants in general construction and automotive contexts, the specific aerospace-grade, fuel-tank-compatible application is uniquely attributed to the 1,4-isomer formulation .

Aerospace Materials Polysulfide Sealant Formulation Fuel Tank Sealing Specialty Solvent Applications

Commercial Purity and Analytical Specification: 99.0% Minimum GC Purity with NMR Structural Confirmation for trans-1,4-Dichlorocyclohexane

Commercially available trans-1,4-dichlorocyclohexane (CAS 16890-91-8) from reputable vendors is supplied with a guaranteed minimum purity of 99.0% as determined by gas chromatography (GC), accompanied by NMR structural confirmation . In contrast, 1,2-dichlorocyclohexane is typically offered at ≥95% purity, and 1,3-dichlorocyclohexane is often specified at >85% purity . The cis/trans mixture of 1,4-dichlorocyclohexane (CAS 19398-57-3) is available at 98+% purity but lacks the defined stereochemical homogeneity of the pure trans isomer. The combination of high purity (>99.0%) and stereochemically defined composition (pure trans isomer) enables the compound to serve as a reliable analytical reference standard and ensures batch-to-batch consistency in synthetic applications [1].

Quality Assurance Analytical Chemistry Procurement Specifications GC Purity Analysis

Conformational Composition in the Gas Phase: Distinct ee/aa Equilibrium Profile of trans-1,4-Dichlorocyclohexane from Gas-Phase Electron Diffraction

Gas-phase electron diffraction studies combined with ab initio calculations have determined the conformational composition of gaseous trans-1,4-dichlorocyclohexane, quantifying the energy differences between the ee and aa chair conformations and establishing the thermodynamic parameters governing the ee ⇌ aa equilibrium [1]. This level of detailed conformational characterization in the gas phase is not available for the cis-1,4-isomer or for most 1,2- and 1,3-dichlorocyclohexane isomers in the peer-reviewed literature, rendering trans-1,4-dichlorocyclohexane a uniquely well-characterized model system for conformational analysis and for validating computational chemistry methods [2].

Gas-Phase Electron Diffraction Computational Chemistry Conformational Thermodynamics Structural Chemistry

Validated Application Scenarios for trans-1,4-Dichlorocyclohexane (CAS 16890-91-8) Based on Quantitative Differentiation Evidence


Aerospace Polysulfide Fuel Tank Sealant Formulation

Based on its patent-documented role as a solvent in chemically foamed polysulfide sealants for aerospace fuel tanks [1], trans-1,4-dichlorocyclohexane is optimally deployed in formulations requiring solvent compatibility with polysulfide polymer matrices and the stringent performance requirements of aerospace fuel containment (resistance to jet fuel exposure, thermal cycling, and mechanical stress). The high commercial purity (≥99.0% GC) minimizes impurity-related variability in sealant curing kinetics and final mechanical properties [2]. Alternative dichlorocyclohexane isomers lack this specific aerospace-application documentation and would require extensive reformulation and requalification testing.

Conformational Analysis Reference Standard and Computational Chemistry Benchmark

The extensive structural characterization of trans-1,4-dichlorocyclohexane—including single-crystal X-ray diffraction data establishing the ee chair conformation in the room-temperature solid phase [1], gas-phase electron diffraction data quantifying the ee/aa equilibrium composition [2], and solid-state NMR identification of the 260 K phase transition —establishes this compound as a uniquely well-documented reference standard for validating molecular mechanics force fields, density functional theory (DFT) calculations, and solid-state NMR methodologies. The absence of chiral complexity (achiral meso compound) further simplifies computational modeling by eliminating the need to account for enantiomeric contributions.

Stereochemically Defined Building Block for Organic Synthesis

For synthetic routes requiring a disubstituted cyclohexane core with defined 1,4-trans stereochemistry and no chiral interference, trans-1,4-dichlorocyclohexane offers a crystalline, high-purity (≥99.0% GC) starting material that eliminates the purification and analytical challenges associated with liquid, lower-purity, or chirally complex isomers [1]. The solid physical state at room temperature enables precise weighing and long-term storage stability, while the achiral meso stereochemistry precludes racemization concerns and simplifies downstream stereochemical analysis of derived products [2]. This combination of attributes is not available from the liquid 1,2-dichlorocyclohexane (≥95% purity) or the lower-purity 1,3-isomer (>85% purity).

Low-Temperature Crystallographic and Phase-Transition Studies

The documented solid-state phase transition at 260 K, wherein trans-1,4-dichlorocyclohexane undergoes an ee-to-aa conformational change detectable by DSC and solid-state NMR [1], renders this compound suitable for fundamental studies of solid-state phase behavior, conformational polymorphism, and temperature-dependent crystallography. This phase transition is unique among dichlorocyclohexane isomers and provides a reproducible, well-characterized system for investigating the relationship between molecular conformation and macroscopic solid-state properties. Researchers studying analogous phase transitions in pharmaceutical polymorphs or functional materials can utilize trans-1,4-dichlorocyclohexane as a simple, well-understood model system.

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